molecular formula C25H24N2O6 B11019310 N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan

Cat. No.: B11019310
M. Wt: 448.5 g/mol
InChI Key: SAOMPGOZGMMAQF-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-(1H-INDOL-3-YL)-2-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)PROPANOIC ACID: is a complex organic compound that features an indole moiety and a chromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(1H-INDOL-3-YL)-2-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)PROPANOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the indole and chromenyl intermediates, followed by their coupling through an amide bond formation. Common reagents used in these steps include acyl chlorides, amines, and coupling agents like EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(1H-INDOL-3-YL)-2-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)PROPANOIC ACID: undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The chromenyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the chromenyl oxygen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the chromenyl group can produce dihydrochromenyl compounds.

Scientific Research Applications

(2S)-3-(1H-INDOL-3-YL)-2-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)PROPANOIC ACID: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (2S)-3-(1H-INDOL-3-YL)-2-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)PROPANOIC ACID exerts its effects involves binding to specific molecular targets. The indole moiety is known to interact with various receptors, while the chromenyl group can modulate enzyme activity. These interactions lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

(2S)-3-(1H-INDOL-3-YL)-2-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)PROPANOIC ACID: can be compared to other compounds with similar structures, such as:

    Indole derivatives: Compounds like indole-3-acetic acid or indole-3-carbinol.

    Chromenyl compounds: Molecules such as 4-hydroxycoumarin or chromone derivatives.

The uniqueness of (2S)-3-(1H-INDOL-3-YL)-2-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)PROPANOIC ACID lies in its combined structural features, which confer distinct chemical and biological properties not observed in simpler analogs.

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C25H24N2O6/c1-2-5-15-11-24(29)33-22-12-17(8-9-19(15)22)32-14-23(28)27-21(25(30)31)10-16-13-26-20-7-4-3-6-18(16)20/h3-4,6-9,11-13,21,26H,2,5,10,14H2,1H3,(H,27,28)(H,30,31)/t21-/m0/s1

InChI Key

SAOMPGOZGMMAQF-NRFANRHFSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.